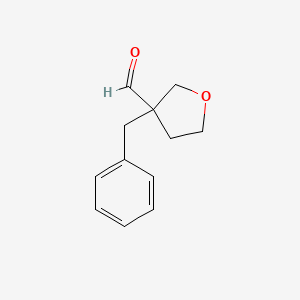

3-Benzyloxolane-3-carbaldehyde

Description

3-Benzyloxolane-3-carbaldehyde is a heterocyclic aldehyde featuring an oxolane (tetrahydrofuran) ring substituted with a benzyl group at the 3-position and a formyl group. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and chiral catalysts.

Properties

IUPAC Name |

3-benzyloxolane-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-9-12(6-7-14-10-12)8-11-4-2-1-3-5-11/h1-5,9H,6-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITLJNLKSWVGKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CC2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1936594-60-3 | |

| Record name | 3-benzyloxolane-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxolane-3-carbaldehyde typically involves the reaction of oxolane derivatives with benzyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base to deprotonate the oxolane, followed by the addition of benzyl bromide to form the benzylated oxolane. The resulting intermediate is then oxidized using reagents such as pyridinium chlorochromate (PCC) to yield 3-Benzyloxolane-3-carbaldehyde.

Industrial Production Methods: In an industrial setting, the production of 3-Benzyloxolane-3-carbaldehyde may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

Oxidation: 3-Benzyloxolane-3-carbaldehyde can undergo further oxidation to form carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The benzyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the benzyl group under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and pyridinium chlorochromate (PCC).

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

3-Benzyloxolane-3-carbaldehyde has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Industry: Utilized in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of 3-Benzyloxolane-3-carbaldehyde involves its interaction with various molecular targets, primarily through its aldehyde functional group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The benzyl group can also participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- 3-Chlorobenzaldehyde (from evidence) exhibits halogen-driven reactivity (e.g., nucleophilic aromatic substitution) and is used in synthesis of dyes and pharmaceuticals [1]. Its safety profile includes skin/eye irritation risks [2].

- For example, the oxolane ring may enhance solubility in polar aprotic solvents, while the benzyl group could hinder nucleophilic attacks at the aldehyde site.

Critical Discrepancies in Evidence

Instead, it details:

Biological Activity

3-Benzyloxolane-3-carbaldehyde, with the CAS number 1936594-60-3, is an organic compound that has garnered attention for its potential biological activities. As a derivative of oxolane, this compound is characterized by a benzyl group attached to the oxolane ring and an aldehyde functional group. Its unique structure may confer specific biological properties that are of interest in medicinal chemistry and pharmacology.

Molecular Structure

- Molecular Formula : C11H12O2

- Molecular Weight : 176.21 g/mol

- InChI Key : RYBSPXZZFZKJPL-UHFFFAOYSA-N

Physical Properties

| Property | Value |

|---|---|

| Appearance | Colorless liquid |

| Boiling Point | Approximately 200°C |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that 3-Benzyloxolane-3-carbaldehyde exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In a study involving human cancer cell lines, 3-Benzyloxolane-3-carbaldehyde demonstrated cytotoxic effects, particularly against breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes linked to disease pathways. Preliminary data suggest that it may inhibit certain kinases involved in cancer progression, although further studies are required to elucidate the precise mechanisms and efficacy.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of 3-Benzyloxolane-3-carbaldehyde was tested against a panel of pathogens. Results showed:

- MIC (Minimum Inhibitory Concentration) values ranged from 32 to 128 µg/mL.

- The compound was particularly effective against Gram-positive bacteria.

Case Study 2: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of the compound on various cancer cell lines. Key findings included:

- IC50 (Half Maximal Inhibitory Concentration) values were determined:

- MCF-7: 15 µM

- A549: 20 µM

- Induction of apoptosis was confirmed via flow cytometry and Western blot analysis showing increased levels of pro-apoptotic factors.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of 3-Benzyloxolane-3-carbaldehyde:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.